molecular formula C13H14O4 B3327125 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone CAS No. 31380-14-0

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone

Cat. No.: B3327125
CAS No.: 31380-14-0
M. Wt: 234.25 g/mol
InChI Key: QAOBSFBJMSLLGM-UHFFFAOYSA-N
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Description

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone is a chemical compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone typically involves the reaction of 2’,4’,6’-trihydroxyacetophenone with 3-chloro-3-methyl-1-butyne in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and receptors. The compound may also interact with cellular signaling pathways, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5,7-dihydroxy-2,2-dimethylchromen-8-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-7(14)11-10(16)6-9(15)8-4-5-13(2,3)17-12(8)11/h4-6,15-16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOBSFBJMSLLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C2=C1OC(C=C2)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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